molecular formula C15H10INO2 B13134692 1-Iodo-4-(methylamino)anthracene-9,10-dione CAS No. 112878-59-8

1-Iodo-4-(methylamino)anthracene-9,10-dione

Cat. No.: B13134692
CAS No.: 112878-59-8
M. Wt: 363.15 g/mol
InChI Key: MFVUNBIQWIDLCB-UHFFFAOYSA-N
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Description

1-Iodo-4-(methylamino)anthracene-9,10-dione (CAS 112878-59-8) is a specialist anthracene-9,10-dione derivative of interest for research and industrial applications . This compound should be handled by trained personnel only. Recommended handling precautions include using personal protective equipment, avoiding dust formation, and ensuring good ventilation . In case of exposure, move to fresh air if inhaled, wash skin with soap and water, rinse eyes thoroughly, and seek medical attention . For disposal, the material should be removed to a licensed chemical destruction plant or by controlled incineration to avoid environmental release . Store in a cool, dry, and well-ventilated place in a tightly closed container . This product is intended for research and further manufacturing use only and is not intended for direct human use .

Properties

CAS No.

112878-59-8

Molecular Formula

C15H10INO2

Molecular Weight

363.15 g/mol

IUPAC Name

1-iodo-4-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C15H10INO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3

InChI Key

MFVUNBIQWIDLCB-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=C(C=C1)I)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Example from Literature:

A reported synthesis of aminoanthraquinones involves treating 1,4-dihydroxyanthracene-9,10-dione with butylamine in the presence of iodobenzene diacetate to form 2-(butylamino)-1,4-dihydroxyanthraquinone, followed by reduction and methylation steps to introduce the amino substituent and modify hydroxyl groups. Although this example uses butylamine, the analogous reaction with methylamine is feasible for preparing methylamino derivatives.

Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) have been employed to functionalize halogenated anthraquinones, including the introduction of alkyl or amino groups. For 1-iodo-4-(methylamino)anthracene-9,10-dione, palladium-catalyzed amination could be used to replace a halogen at the 4-position with a methylamino group.

  • Catalysts: Pd(0) complexes, Cu(I) salts
  • Conditions: Base (e.g., K2CO3), polar solvents (DMF, DMSO), elevated temperature
  • Advantages: High regioselectivity and functional group tolerance

Summary Table of Preparation Methods

Step Reaction Type Starting Material Reagents/Conditions Outcome/Notes Reference
1 Electrophilic iodination Anthracene-9,10-dione or derivatives I2 or NIS, acid catalyst, solvent, heat Selective iodination at position 1
2 Amination (nucleophilic) 1-Iodo-4-haloanthracene-9,10-dione Methylamine, heat or catalyst Substitution of halogen at 4-position by methylamino
3 Oxidative amination 1,4-Dihydroxyanthracene-9,10-dione Methylamine, iodobenzene diacetate Formation of aminoanthraquinone intermediate
4 Cross-coupling amination 1-Iodo-4-halogenated anthraquinone Pd or Cu catalyst, base, solvent, heat Coupling of methylamino group at 4-position

Research Findings and Considerations

  • The steric hindrance from carbonyl groups at 9,10-positions affects substitution regioselectivity, favoring the 1-position for iodination and the 4-position for nucleophilic substitution or amination.
  • Oxidative amination using hypervalent iodine reagents (e.g., iodobenzene diacetate) allows mild conditions for introducing amino groups on hydroxyanthraquinones, which can be further functionalized.
  • Transition-metal catalyzed cross-coupling is a versatile method for introducing amino substituents on halogenated anthraquinones with good yields and selectivity.
  • Purification typically involves column chromatography or recrystallization to isolate the desired mono-substituted product due to possible side reactions or poly-substitution.

Chemical Reactions Analysis

Types of Reactions

1-Iodo-4-(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dyes and Pigments

The compound is utilized as a dye in various industrial applications. Its vibrant color and stability make it suitable for use in plastics, textiles, and inks.

  • Plastics : Incorporation of 1-Iodo-4-(methylamino)anthracene-9,10-dione into ABS plastic formulations has shown enhanced coloration without compromising mechanical properties at high processing temperatures. Migration tests confirm its stability within the polymer matrix.
  • Printing Inks : Research indicates that this compound can be effectively used in solvent-based inks, demonstrating excellent adhesion to substrates like paper and plastics. The inks maintain color vibrancy over time, even under light exposure.
  • Textile Dyeing : Comparative studies highlight its superior performance in dyeing synthetic fabrics, achieving better color fastness and uniform coloration compared to other dyes.

Anticancer Research

The compound has garnered attention for its potential as an anticancer agent. Studies suggest that anthracene derivatives can intercalate into DNA, disrupting replication and transcription processes. This mechanism may lead to the generation of reactive oxygen species (ROS), contributing to oxidative stress and cell damage, which is beneficial for targeting cancer cells .

  • Bacterial Mutation Studies : Investigations into the mutagenicity of anthracene-9,10-diones have shown unexpected results, indicating a lack of mutagenicity for certain derivatives. This suggests that some derivatives could be safer alternatives for therapeutic applications .

Environmental Monitoring

The stability and reactivity of this compound make it a candidate for use in environmental monitoring applications. Its ability to form complexes with various metal ions could be exploited for detecting heavy metals in water sources.

Case Studies

Application AreaStudy ReferenceFindings
Plastics IndustryEpsilon ChemicalsImproved coloration and mechanical properties at high temperatures; stable migration tests.
Printing InksAmogh ChemicalsExcellent adhesion and longevity of color in printed materials; minimal fading under light exposure.
Textile DyeingComparative AnalysisSuperior color fastness and penetration into synthetic fibers compared to other dyes.
Anticancer ResearchPubMed StudyIntercalation into DNA with ROS generation; potential as an anticancer agent without mutagenicity .

Mechanism of Action

The mechanism of action of 1-Iodo-4-(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to DNA and interfere with cellular processes, contributing to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Physical Properties
  • Melting Points: Hydroxy-substituted analogs like 1-hydroxy-2-(3,4,5-trimethoxyphenyl)anthracene-9,10-dione (24) exhibit decomposition points around 190°C, while methoxy or amino derivatives (e.g., 1,4-bis(ethylamino)anthracene-9,10-dione) form stable crystals with hydrogen-bonded networks .
  • Solubility: Iodine’s hydrophobicity may reduce aqueous solubility compared to hydroxyl or amino groups. For instance, 1-(dodecylthio)anthracene-9,10-dione (3) shows solubility in acetonitrile and methanol, as evidenced by UV/Vis and NMR spectra .
Cytotoxicity
  • Amino Derivatives: 2-(Butylamino)anthracene-9,10-dione (5a) and 2,3-(dibutylamino)anthracene-9,10-dione (5b) demonstrate potent cytotoxicity against MCF-7 (IC₅₀ = 1.1–3.0 µg/mL) and Hep-G2 (IC₅₀ = 1.2–13.0 µg/mL) cell lines .
  • Sulfur-Containing Derivatives: Compounds like 1,4-bis(amino)-5,8-bis(sulfanyl)anthracene-9,10-diones are designed to retain anticancer activity while reducing cardiotoxicity, a common issue with anthraquinones like mitoxantrone .
  • Hypothetical Activity of Iodo Derivative : The iodine atom may enhance DNA intercalation via halogen bonding or alter metabolic stability, though empirical data are needed to confirm this .
DNA Binding and Mechanism
  • Anthraquinones with alkylamino side chains (e.g., 1,4-bis(ethylamino) derivatives) bind DNA through groove interactions, with cytotoxicity linked to their ability to occupy both major and minor grooves .

Spectroscopic and Analytical Data

  • NMR and IR Profiles: Similar to 1-(dodecylthio)anthracene-9,10-dione (3), the iodo-methylamino derivative would exhibit distinct ¹H/¹³C-NMR shifts for the iodine (δ ~100–140 ppm for C-I) and methylamino (δ ~2.5–3.5 ppm for CH₃-NH) groups .
  • UV/Vis Absorption: Anthraquinones typically show strong absorbance in the 400–600 nm range due to π→π* transitions. Substituents like iodine may redshift absorption bands compared to amino or hydroxyl groups .

Data Tables

Table 1: Comparative Cytotoxicity of Selected Anthraquinones

Compound MCF-7 IC₅₀ (µg/mL) Hep-G2 IC₅₀ (µg/mL) Reference
2-(Butylamino)-anthracene-9,10-dione (5a) 1.1 1.2
2,3-(Dibutylamino)-anthracene-9,10-dione (5b) 3.0 13.0
1,4-Bis(ethylamino)-anthracene-9,10-dione Not reported Not reported
Mitoxantrone (reference drug) 0.01–0.1 0.01–0.1

Table 2: Physical Properties of Hydroxy-Substituted Anthraquinones

Compound (Structure) Melting Point (°C) Yield (%) Reference
1-Hydroxy-2-(3,4,5-trimethoxyphenyl)-anthracene-9,10-dione (24) 190.1 (dec.) 86–93
1-Hydroxy-2-phenylanthracene-9,10-dione (25) 174.1 (dec.) 74
1,4-Bis(ethylamino)-anthracene-9,10-dione Crystallizes in monoclinic system N/A

Biological Activity

1-Iodo-4-(methylamino)anthracene-9,10-dione is a synthetic organic compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and biochemistry. This compound is a derivative of anthracene and features a unique structure that contributes to its biological activity. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12I N2O2
  • Molecular Weight : 364.17 g/mol

The presence of the iodine atom and the methylamino group significantly influences the compound's reactivity and interaction with biological systems.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures often exhibit significant antibacterial and antifungal activities. For instance, studies on related anthraquinone derivatives have shown promising results against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
Compound A (similar structure)<1Antifungal
Compound B (similar structure)5Antibacterial

Note: MIC values for this compound are still to be determined (TBD).

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Membrane Disruption : The lipophilicity introduced by the methylamino group allows the compound to penetrate bacterial membranes, leading to cell lysis.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival.

Case Studies

Recent studies have highlighted the potential of anthraquinone derivatives in treating resistant bacterial strains. For example:

  • Study on Bacterial Resistance : A study published in Journal of Medicinal Chemistry examined various anthraquinone derivatives, including those structurally similar to this compound. Results indicated that these compounds could overcome resistance mechanisms in Gram-positive bacteria, demonstrating low MIC values (less than 5 µg/mL) against resistant strains .
  • Antifungal Properties : Another investigation focused on the antifungal activity of anthraquinones against Candida albicans. The study found that certain derivatives showed significant inhibition at concentrations as low as 16 µg/mL .

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